(1-Chloro-2-formylvinyl)ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

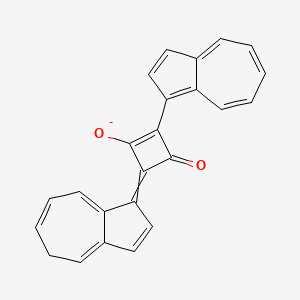

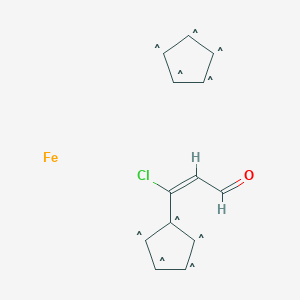

(1-Chloro-2-formylvinyl)ferrocene, also known as (1-Chloro-3-oxo-1-propenyl)ferrocene, 3-Ferrocenyl-3-chloropropenal, [(1-Chloro-2-formylvinyl)cyclopentadienyl]cyclopentadienyliron, or ß-Ferrocenyl-ß-chloroacrolein, is a compound with the empirical formula C13H11ClFeO . It has a molecular weight of 274.52 .

Molecular Structure Analysis

The molecular structure of (1-Chloro-2-formylvinyl)ferrocene consists of an iron atom sandwiched between two cyclopentadienyl rings, with a chloroformylvinyl group attached .Chemical Reactions Analysis

While specific chemical reactions involving (1-Chloro-2-formylvinyl)ferrocene are not available, ferrocene and its derivatives are known to participate in a variety of reactions. They are often used as catalysts in chemical reactions .Physical And Chemical Properties Analysis

(1-Chloro-2-formylvinyl)ferrocene is a solid with a melting point of 74-78 °C . Its exact density and solubility in water are not specified in the sources.Scientific Research Applications

Synthesis and Chemical Transformations:

- (1-Chloro-2-formylvinyl)ferrocene is used as an intermediate in the synthesis of other ferrocenyl compounds. It has been transformed into ethynylferrocene, which is a convenient synthesis process for this compound (Rosenblum et al., 1966).

Catalytic and Medicinal Applications:

- Ferrocene derivatives, including (1-Chloro-2-formylvinyl)ferrocene, have shown promising applications in medicinal chemistry, particularly in cancer research. Their anticancer activity is a significant area of study (Ornelas, 2011).

Material Science and Polymer Chemistry:

- In the field of material science, ferrocene and its derivatives are utilized in the synthesis of polymers and redox-active materials. This includes the synthesis of ferrocene-based polymers with potential applications in various industries (Bochmann et al., 1996).

Spectroscopic and Electrochemical Studies:

- The structures and electrochemical behaviors of ferrocene derivatives are analyzed using various spectroscopic methods. This research contributes to the understanding of their properties and potential applications in different fields (Butler et al., 2012).

Organometallic Chemistry and Bioorganometallic Applications:

- Ferrocene and its derivatives, including (1-Chloro-2-formylvinyl)ferrocene, have been extensively studied for their applications in organometallic chemistry and bioorganometallic chemistry, offering promising results in various biomedical applications (Fouda et al., 2007).

Future Directions

Ferrocene and its derivatives have found diverse practical applications in various scientific disciplines, including polymer chemistry, materials science, pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future of (1-Chloro-2-formylvinyl)ferrocene could lie in these areas, although specific future directions are not mentioned in the sources.

properties

InChI |

InChI=1S/C8H6ClO.C5H5.Fe/c9-8(5-6-10)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRKVVWRCJBKBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)C(=CC=O)Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)/C(=C\C=O)/Cl.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFeO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 10901806 | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)